molecular formula C2H6S2 B034537 1,2-Ethane-D4-dithiol CAS No. 100189-81-9

1,2-Ethane-D4-dithiol

Cat. No.: B034537
CAS No.: 100189-81-9
M. Wt: 98.23 g/mol
InChI Key: VYMPLPIFKRHAAC-LNLMKGTHSA-N
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Description

1,1,2,2-Tetradeuterioethane-1,2-dithiol is a deuterated analog of ethane-1,2-dithiol, where the hydrogen atoms at positions 1 and 2 are replaced with deuterium. This compound is of interest due to its unique isotopic properties, which can be useful in various scientific research applications.

Biochemical Analysis

Biochemical Properties

1,1,2,2-Tetradeuterioethane-1,2-dithiol is known to be more reactive than ethylene glycol, making it more likely to react with aldehydes and ketones to form dithioacetals . These dithioacetals are important intermediates in organic synthesis and can also be used for the protection of carbonyl groups .

Molecular Mechanism

The molecular mechanism of action of 1,1,2,2-Tetradeuterioethane-1,2-dithiol involves its reaction with carbonyl groups to form dithioacetals . This reaction can lead to the protection of these groups, preventing them from undergoing further reactions. This can have significant effects on the activity of biomolecules that contain carbonyl groups.

Preparation Methods

1,1,2,2-Tetradeuterioethane-1,2-dithiol can be synthesized through the deuteration of ethane-1,2-dithiol. The typical synthetic route involves the reaction of 1,2-dichloroethane with deuterated sodium bisulfide in an aqueous medium . Another laboratory method includes the reaction of 1,2-dibromoethane with deuterated thiourea followed by hydrolysis . Industrial production methods are similar but scaled up to meet commercial demands.

Chemical Reactions Analysis

1,1,2,2-Tetradeuterioethane-1,2-dithiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form disulfides using oxidizing agents like hydrogen peroxide or iodine.

    Reduction: It can be reduced back to the thiol form using reducing agents such as lithium aluminum hydride.

    Substitution: The thiol groups can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.

    Common Reagents and Conditions: Typical reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions.

    Major Products: The major products depend on the type of reaction.

Scientific Research Applications

1,1,2,2-Tetradeuterioethane-1,2-dithiol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand for metal ions.

    Biology: The compound is used in studies involving isotopic labeling to trace biochemical pathways.

    Medicine: It can be used in the development of pharmaceuticals where isotopic labeling is required.

    Industry: The compound is used in the production of specialized chemicals and materials.

Comparison with Similar Compounds

1,1,2,2-Tetradeuterioethane-1,2-dithiol is compared with other similar compounds such as:

The uniqueness of 1,1,2,2-Tetradeuterioethane-1,2-dithiol lies in its deuterium content, which provides distinct advantages in isotopic labeling and stability in various chemical and biological processes.

Properties

IUPAC Name

1,1,2,2-tetradeuterioethane-1,2-dithiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6S2/c3-1-2-4/h3-4H,1-2H2/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMPLPIFKRHAAC-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Ethane-D4-dithiol
Reactant of Route 2
Reactant of Route 2
1,2-Ethane-D4-dithiol
Reactant of Route 3
1,2-Ethane-D4-dithiol
Reactant of Route 4
1,2-Ethane-D4-dithiol
Reactant of Route 5
1,2-Ethane-D4-dithiol
Reactant of Route 6
1,2-Ethane-D4-dithiol

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